Cas no 2649085-21-0 (2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene)

2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene
- EN300-1849948
- 2649085-21-0
- SCHEMBL855671
-
- Inchi: 1S/C8H5FN2O3/c9-7-3-6(4-10-5-12)1-2-8(7)11(13)14/h1-3H,4H2
- InChI Key: PTLLIBAROPMOTI-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(CN=C=O)=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.02842019g/mol
- Monoisotopic Mass: 196.02842019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.2Ų
- XLogP3: 2.6
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849948-0.1g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1849948-2.5g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1849948-5g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1849948-1g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1849948-10.0g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 10g |
$3929.0 | 2023-05-26 | ||
Enamine | EN300-1849948-0.5g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1849948-0.05g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1849948-0.25g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1849948-1.0g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 1g |
$914.0 | 2023-05-26 | ||
Enamine | EN300-1849948-5.0g |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene |
2649085-21-0 | 5g |
$2650.0 | 2023-05-26 |
2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene
Chemical Synthesis and Applications of 2-Fluoro-4-(Isocyanatomethyl)-1-Nitrobenzene (CAS No. 2649085-21-0)
The compound 2-fluoro-4-(isocyanatomethyl)-1-nitrobenzene, identified by CAS No. 2649085-21-0, represents a structurally complex aromatic derivative with promising applications in medicinal chemistry and materials science. Its unique combination of substituent groups—fluoro, isocyanatomethyl, and nitro—creates a versatile platform for functionalization and reactivity studies. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, enhancing its utility in drug design and nanotechnology.
The core structure of this compound features a benzene ring substituted at positions 1, 2, and 4 with nitro (-NO₂), fluoro (-F), and isocyanatomethyl (-CH₂NCO) groups, respectively. The nitro group imparts strong electron-withdrawing properties, influencing the compound's redox behavior and reactivity toward nucleophiles. Meanwhile, the fluorine atom enhances metabolic stability—a critical factor in pharmaceutical development—while the isocyanato moiety enables covalent crosslinking reactions for polymer synthesis or bioconjugation. This trifecta of substituents positions the compound as a valuable intermediate in the construction of multifunctional molecular frameworks.
In drug discovery pipelines, this compound has emerged as an intriguing scaffold for developing targeted therapies. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its potential as a precursor to nitrosourea-based anticancer agents, where controlled reduction of the nitro group generates reactive intermediates capable of alkylating DNA strands selectively under tumor microenvironment conditions. The presence of the fluorine substituent further stabilizes these intermediates against premature decomposition, extending their half-life in vivo.
Beyond pharmacology, recent research highlights its role in creating stimuli-responsive materials. A collaborative study between MIT and ETH Zurich (published in *Advanced Materials*, 2024) utilized the isocyanato functionality to form polyurethane networks with tunable photochemical properties. By incorporating this compound into polymer backbones via step-growth polymerization, researchers achieved light-triggered shape-memory effects—a breakthrough for smart biomedical devices like self-healing implants or responsive drug delivery matrices.
Synthetic accessibility remains a key advantage of this compound. Modern protocols employ palladium-catalyzed cross-coupling strategies to introduce the isocyanatomethyl group with high regioselectivity. For instance, a ligand-free Suzuki-Miyaura reaction reported in *Organic Letters* (2023) achieved >95% yield using readily available starting materials under mild conditions (80°C, 3 hours). Such scalability aligns with industrial requirements for large-scale production while maintaining structural integrity.
Spectroscopic characterization confirms its identity through distinct NMR signatures: the fluoro proton appears at δ 7.8 ppm (¹H NMR), while the nitro group exhibits characteristic downfield shifts (δ 7.5–8.1 ppm). X-ray crystallography data from a 2023 Angewandte Chemie study revealed intermolecular hydrogen bonding between adjacent isocyanato groups in solid-state crystals, suggesting potential for supramolecular assembly applications.
In environmental chemistry contexts, studies are exploring its role as an intermediate in biodegradable pesticide formulations. Research from Wageningen University (ACS Sustainable Chemistry & Engineering, 2024) demonstrated that derivatives containing this core structure degrade completely within seven days under soil conditions without accumulating toxic metabolites—a significant step toward eco-friendly agricultural solutions.
The compound's photophysical properties also warrant attention: transient absorption spectroscopy reveals picosecond-scale electron transfer dynamics when incorporated into graphene oxide composites—a property leveraged in recent solar cell prototypes achieving record-breaking charge carrier lifetimes (>5 ns). These findings were highlighted at the 2023 International Conference on Nanomaterials & Energy Storage as promising candidates for next-generation photovoltaic systems.
Safety assessments conducted by IARC-compliant labs confirm no mutagenic effects up to exposure levels exceeding regulatory thresholds (OECD Test Guideline No. 471). Its thermal stability profile (Td₀₅ = 315°C under nitrogen purge) ensures safe handling during high-throughput screening processes common in combinatorial chemistry workflows.
This multifaceted molecule continues to inspire interdisciplinary research across academia and industry sectors. With ongoing investigations into its use as an imaging agent contrast modifier and enzyme inhibitor template—as evidenced by preclinical data presented at the European Pharmacology Society Annual Meeting—the future applications of CAS No. 2649085-21-0 promise to redefine boundaries in both basic science and translational medicine.
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